3-(4-Pyridinyl)quinoline
説明
特性
分子式 |
C14H10N2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
3-pyridin-4-ylquinoline |
InChI |
InChI=1S/C14H10N2/c1-2-4-14-12(3-1)9-13(10-16-14)11-5-7-15-8-6-11/h1-10H |
InChIキー |
QYCONSXONLLGHQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC=NC=C3 |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridin-4-yl-quinoline typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone or aldehyde containing a pyridine ring . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the quinoline ring .
Industrial Production Methods: In an industrial setting, the production of 3-Pyridin-4-yl-quinoline can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product . Additionally, the use of catalysts, such as palladium or platinum, can enhance the efficiency of the synthesis process .
化学反応の分析
4. 科学研究への応用
化学: 3-ピリジン-4-イルキノリンは、より複雑な分子を作成するための有機合成における構成単位として使用されます。 そのユニークな構造により、さまざまな化学反応で使用できるさまざまな誘導体を形成することができます.
生物学: 生物学的研究では、3-ピリジン-4-イルキノリンは、特定の酵素や受容体の阻害剤としての可能性が研究されています。 生物学的標的に結合する能力により、創薬の候補となっています.
医学: この化合物は、特にがんや感染症などの病気の治療における新規医薬品の開発に有望であることが示されています。 特定の分子経路を阻害する能力は、医薬品化学において非常に注目されています.
産業: 産業部門では、3-ピリジン-4-イルキノリンは、染料、顔料、その他の材料の製造に使用されます。 その化学的性質により、材料科学におけるさまざまな用途に適しています.
科学的研究の応用
Chemistry: 3-Pyridin-4-yl-quinoline is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the formation of various derivatives that can be used in different chemical reactions .
Biology: In biological research, 3-Pyridin-4-yl-quinoline is studied for its potential as an inhibitor of specific enzymes and receptors. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine: The compound has shown promise in the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and infectious diseases. Its ability to inhibit specific molecular pathways is of significant interest in medicinal chemistry .
Industry: In the industrial sector, 3-Pyridin-4-yl-quinoline is used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for various applications in material science .
作用機序
類似化合物との比較
Comparison with Structurally Similar Compounds
Substitution Patterns and Physicochemical Properties
The position and nature of substituents on the quinoline ring critically influence molecular interactions and bioactivity. Below is a comparative analysis of key compounds:
*Estimated using fragment-based methods due to lack of direct data.
Key Observations :
- Lipophilicity: Electron-withdrawing groups (e.g., -Cl, -CF3) increase XLogP3, as seen in 2-Chloro-3-[3-(trifluoromethyl)phenyl]quinoline (XLogP3=5.7) . In contrast, this compound has lower lipophilicity, favoring membrane permeability.
- Solubility: Basic substituents (e.g., pyrrolidinyl in 7-Chloro-4-(pyrrolidin-1-yl)quinoline) improve aqueous solubility compared to aromatic substituents .
Enzyme Inhibition
- This compound Derivatives: The 5,7-dimethoxy variant inhibits PDGFRβ with an IC50 of 0.8 µM, showing >100-fold selectivity over related kinases .
- 6-Quinolyl-1-methyl Derivatives: Substitution at the 2-position (e.g., compound [34], IC50=0.75 µM) enhances bacterial dihydrofolate reductase (DHFR) inhibition while maintaining selectivity over vertebrate DHFR .
- JNJ-38877618: A c-Met inhibitor with nanomolar potency, currently in clinical trials for cancer therapy .
Antifungal/Antibacterial Activity
- Hexahydroquinoline derivatives (e.g., Q1-Q14) exhibit broad-spectrum activity against Candida albicans (MIC=16 µg/mL) and E. coli (MIC=32 µg/mL), attributed to their carbonitrile and cyclohexanedione motifs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(4-Pyridinyl)quinoline, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation or cyclization, using precursors like anthranilic acids or aryl amines. Key parameters include:
- Temperature control : Maintain 80–100°C during cyclization to prevent side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Catalysts : Use Pd-based catalysts for cross-coupling steps to introduce the pyridinyl group .
- Purification : Employ column chromatography or recrystallization to isolate the compound with >95% purity .
Q. Which analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?
- Methodological Answer :
- NMR spectroscopy : H and C NMR confirm substituent positions and aromatic proton environments .
- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., CHN) .
- X-ray crystallography : Resolves crystal packing and bond angles for structural validation .
Q. What preliminary biological assays are suitable for evaluating the anticancer potential of this compound derivatives?
- Methodological Answer :
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., PC3, HeLa) using MTT assays. For example, 4-methyl-2-(3-pyridinyl)quinoline showed IC = 4.40 µM against PC3 cells .
- Selectivity testing : Compare toxicity in non-cancerous fibroblasts to assess therapeutic index .
- Enzyme inhibition : Use kinase inhibition assays (e.g., PDGFR-β tyrosine kinase) with IC values as key metrics .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced potency?
- Methodological Answer :
- Substituent modification : Introduce electron-withdrawing groups (e.g., -NO, -CF) at position 6 to improve binding affinity to kinase targets .
- Heterocyclic fusion : Pyrazolo[4,3-c]quinoline hybrids increase lipophilicity and membrane permeability .
- Data-driven optimization : Use molecular docking to predict interactions with biological targets (e.g., PDGFR-β active site) and validate with SPR binding assays .
Q. What strategies resolve contradictions in reported IC values for this compound derivatives across studies?
- Methodological Answer :
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Validate purity : Use HPLC to ensure >98% compound purity, as impurities can skew results .
- Cross-lab replication : Collaborate with independent labs to confirm activity trends (e.g., PC3 vs. HeLa sensitivity disparities) .
Q. How do this compound derivatives interact with cellular targets at the molecular level?
- Methodological Answer :
- Kinase inhibition : Derivatives like DMPQ dihydrochloride block PDGFR-β autophosphorylation by competitively binding the ATP pocket .
- DNA intercalation : Planar quinoline cores insert into DNA base pairs, disrupting replication in cancer cells .
- Protein binding assays : Use SPR or ITC to quantify binding constants (e.g., K = 120 nM for PDGFR-β) .
Key Recommendations for Researchers
- Prioritize reproducibility : Document reaction conditions and analytical parameters meticulously.
- Leverage computational tools : Use molecular dynamics simulations to predict metabolite formation and toxicity.
- Address data gaps : Explore understudied mechanisms, such as immunomodulatory effects or combination therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
